1-Ethanethioyl-3-naphthalen-1-yl-urea

Description

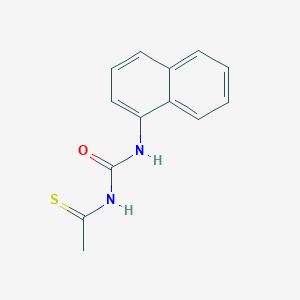

1-Ethanethioyl-3-naphthalen-1-yl-urea (IUPAC name: 1-(1-Naphthyl)-2-thiourea), commonly abbreviated as ANTU (α-Naphthylthiourea), is a thiourea derivative featuring a naphthalene moiety substituted at the thiourea nitrogen. This compound is structurally characterized by a sulfur atom replacing the oxygen in the urea carbonyl group, forming a thiocarbonyl (C=S) functional group. ANTU is historically significant as a rodenticide, leveraging its acute toxicity to rodents via inhibition of pulmonary surfactant production . Its synthesis typically involves the reaction of 1-naphthylamine with thiophosgene or thiourea derivatives under controlled conditions.

Properties

CAS No. |

51933-47-2 |

|---|---|

Molecular Formula |

C13H12N2OS |

Molecular Weight |

244.31 g/mol |

IUPAC Name |

1-ethanethioyl-3-naphthalen-1-ylurea |

InChI |

InChI=1S/C13H12N2OS/c1-9(17)14-13(16)15-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H2,14,15,16,17) |

InChI Key |

QAVWAMJUHHSVRO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=S)NC(=O)NC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethanethioyl-3-naphthalen-1-yl-urea can be synthesized through the reaction of naphthylamine with ethanethioyl isocyanate. The reaction typically occurs under mild conditions, with the reactants being dissolved in an appropriate solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethanethioyl-3-naphthalen-1-yl-urea undergoes various chemical reactions, including:

Oxidation: The ethanethioyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Nitrated or halogenated naphthalene derivatives.

Scientific Research Applications

1-Ethanethioyl-3-naphthalen-1-yl-urea has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-ethanethioyl-3-naphthalen-1-yl-urea involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanethioyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the naphthalene ring can engage in π-π stacking interactions with aromatic residues, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

1-[1-(2,4-Dichlorophenyl)ethyl]-3-(1-naphthyl)urea

- Structure : Differs by a dichlorophenyl-ethyl group at the second urea nitrogen.

- Properties : The electron-withdrawing chlorine atoms enhance lipophilicity and stability compared to ANTU. This modification likely increases bioactivity in pesticidal applications but may reduce solubility in polar solvents .

- Synthesis : Prepared via nucleophilic substitution reactions involving dichlorophenyl precursors, as seen in analogous urea syntheses (e.g., uses sodium ethoxide and ethyl acetoacetate for cyclohexenecarboxylates) .

1-Benzoyl-3-(naphthalen-1-yl)thiourea

- Structure : Substituted with a benzoyl group at the thiourea nitrogen.

- Properties : The benzoyl group introduces π-π stacking interactions, enhancing crystalline packing (as reported in crystallographic studies using SHELX ). The C=S stretch in IR appears at ~1250 cm⁻¹, distinct from ANTU’s thiourea signature (~1600 cm⁻¹ for C=S) .

- Applications: Primarily studied for metal coordination chemistry due to the sulfur donor site .

1-(Naphthalen-1-yl)-3-(thiazol-2-yl)urea

- Structure : Incorporates a thiazole heterocycle.

- Such derivatives are explored in medicinal chemistry for kinase inhibition .

Spectroscopic and Analytical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.